![molecular formula C21H30ClNO5 B2690525 (R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate CAS No. 942142-76-9](/img/structure/B2690525.png)
(R)-tert-butyl 3-((R)-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
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Description
“®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS number 942142-76-9 . It has a molecular weight of 411.92 and a molecular formula of C21H30ClNO5 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H30ClNO5. It includes a piperidine ring, which is a common feature in many bioactive compounds. The compound also contains functional groups such as an ester and an ether .Physical And Chemical Properties Analysis
This compound has a molecular weight of 411.92 . Other physical and chemical properties such as boiling point and density are predicted to be 495.3±25.0 °C and 1.171±0.06 g/cm3 respectively .Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO5/c1-5-26-18(24)14-27-19(15-8-6-10-17(22)12-15)16-9-7-11-23(13-16)20(25)28-21(2,3)4/h6,8,10,12,16,19H,5,7,9,11,13-14H2,1-4H3/t16-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBXWZIFJGFHT-APWZRJJASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO[C@H]([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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